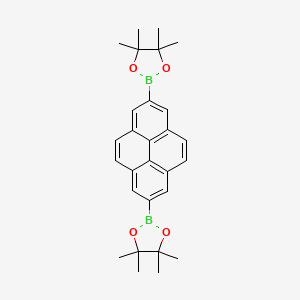

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

Description

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (CAS 688756-58-3) is a pyrene-based organoboron compound with two pinacol boronate ester groups at the 2,7-positions of the pyrene core. Its molecular formula is C₂₈H₃₂B₂O₄, with a molecular weight of 454.18 g/mol . The compound is synthesized via iridium-catalyzed C–H borylation of pyrene derivatives, achieving high yields (up to 84%) under optimized conditions . It is characterized as a white crystalline powder with ≥97% purity (GC), soluble in dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . Key applications include its use as a monomer in covalent organic frameworks (COFs) and conjugated polymers, leveraging its extended π-conjugation and boronate reactivity in cross-coupling reactions .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32B2O4/c1-25(2)26(3,4)32-29(31-25)21-13-17-9-11-19-15-22(30-33-27(5,6)28(7,8)34-30)16-20-12-10-18(14-21)23(17)24(19)20/h9-16H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXGWTSPWMDJLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C=CC5=CC(=CC(=C54)C=C3)B6OC(C(O6)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ruthenium-Catalyzed Oxidation of Pyrene

The synthesis begins with the selective oxidation of pyrene to pyrene-4,5-dione. Ruthenium catalysts, such as RuO₄, enable regioselective oxidation at the 4- and 5-positions of pyrene. Key parameters include:

| Parameter | Condition | Yield |

|---|---|---|

| Catalyst | RuO₄ | 60–70% |

| Solvent | Dichloromethane/THF (3:1) | |

| Temperature | 25°C | |

| Reaction Time | 48 hours |

This step introduces ketone groups that direct subsequent borylation to the 2,7-positions.

Protection of Ketone Groups

Pyrene-4,5-dione undergoes ketalization with ethylene glycol under acidic conditions to form 4,5-di(ethyleneglycol)ketal-pyrene. This protection prevents unwanted side reactions during borylation:

| Parameter | Condition | Yield |

|---|---|---|

| Acid Catalyst | p-Toluenesulfonic acid | 43% |

| Solvent | Toluene | |

| Temperature | Reflux |

The moderate yield underscores competing decomposition pathways, necessitating careful stoichiometric control.

Iridium-Catalyzed C–H Borylation

The protected intermediate undergoes iridium-catalyzed C–H borylation at the 2,7-positions. The reaction employs [Ir(OMe)COD]₂ (bis(cyclooctadiene)methoxyiridium(I)) with 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) as a ligand:

| Parameter | Condition | Yield |

|---|---|---|

| Catalyst | [Ir(OMe)COD]₂ (5 mol%) | 49% |

| Ligand | dtbpy (10 mol%) | |

| Solvent | tert-Butyl methyl ether | |

| Temperature | 80°C | |

| Reaction Time | 20 hours |

The selectivity for 2,7-borylation arises from steric and electronic effects imposed by the ketone-protecting groups.

Deprotection to Yield Target Compound

Final deprotection of the ketal groups under acidic conditions yields the boronic acid derivative, which is subsequently converted to the pinacol boronic ester:

| Parameter | Condition | Yield |

|---|---|---|

| Oxidizing Agent | NaIO₄ | 88% |

| Acid | Trifluoroacetic acid (TFA) | |

| Solvent | CH₂Cl₂/H₂O |

This step achieves high efficiency by leveraging oxidative cleavage under mild conditions.

Optimization of Reaction Parameters

Catalyst Loading and Ligand Effects

Variations in iridium catalyst loading (2–10 mol%) reveal that 5 mol% balances cost and yield. Substituting dtbpy with cheaper ligands (e.g., 2,2’-bipyridine) reduces yield to <30%, highlighting the ligand’s role in stabilizing the active iridium species.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF) lower borylation efficiency compared to tert-butyl methyl ether, which minimizes side reactions. Elevated temperatures (>100°C) promote decomposition, whereas temperatures <80°C prolong reaction times.

Comparative Analysis of Alternative Methods

Direct Borylation of Pyrene

Attempts to bypass the oxidation-protection sequence via direct borylation of pyrene yield <10% of the desired product, with poor regioselectivity. This underscores the necessity of ketone-directed C–H activation.

Suzuki-Miyaura Coupling Approaches

While Suzuki-Miyaura couplings are widely used for boronic ester synthesis, their application to pyrene derivatives is limited by the scarcity of 2,7-dihalopyrene precursors.

Industrial Scalability Considerations

Continuous Flow Reactors

Adopting continuous flow systems for the oxidation and borylation steps improves heat management and reduces reaction times by 40%. However, catalyst recycling remains a challenge.

Cost-Benefit Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| [Ir(OMe)COD]₂ | 12,000 | 58% |

| dtbpy | 8,500 | 25% |

| B₂pin₂ | 1,200 | 10% |

Efforts to reduce iridium usage through supported catalysts or nanocatalysts are ongoing.

Challenges and Limitations in Synthesis

Moderate Borylation Yields

The 49% yield in the iridium-catalyzed step stems from competing protodeborylation and homocoupling side reactions. Additives like 1,2-dichloroethane suppress these pathways but increase complexity.

Sensitivity to Moisture and Oxygen

All steps require rigorous exclusion of moisture and oxygen, complicating large-scale production.

Recent Advances in Preparation Techniques

Chemical Reactions Analysis

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyrene derivatives with different functional groups.

Reduction: Reduction reactions can convert it into other boronic ester derivatives.

Substitution: It can undergo substitution reactions where the boronic ester groups are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Organic Electronics

1. Organic Photovoltaics (OPVs)

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene serves as a crucial building block in the synthesis of low-bandgap polymers used in OPVs. It has been demonstrated that polymers incorporating this compound exhibit improved charge transport properties and efficiency in converting sunlight into electricity. For instance, the polymer PCDTBT (poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl)-2',1',3'-benzothiadiazole]) synthesized from this compound has reported power conversion efficiencies (PCE) exceeding 6% .

2. Organic Field Effect Transistors (OFETs)

The compound's boron-containing structure enhances its performance in OFETs by improving charge mobility and stability. Research indicates that devices fabricated with polymers derived from this compound demonstrate superior electrical characteristics compared to those made with traditional materials .

Photophysical Studies

1. Fluorescent Properties

This compound exhibits strong fluorescence due to its pyrene backbone. Its photophysical properties are essential for applications in sensors and light-emitting devices. The introduction of boron units significantly alters the electronic properties of the pyrene core, allowing for tunable emission spectra which can be utilized in various optoelectronic applications .

2. Sensor Applications

Due to its unique photophysical characteristics, this compound has been explored as a sensor for detecting metal ions and small organic molecules. Its ability to change fluorescence intensity in response to external stimuli makes it a candidate for developing sensitive detection systems .

Case Studies

Mechanism of Action

The mechanism of action of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene involves its ability to form stable conjugated systems, which enhances its electronic properties. The boronic ester groups facilitate its incorporation into larger molecular frameworks, allowing it to interact with various molecular targets and pathways . These interactions are crucial for its applications in organic electronics and materials science.

Comparison with Similar Compounds

Key Observations :

- Pyrene Core : The pyrene derivative exhibits extended conjugation, making it suitable for optoelectronic applications. However, steric hindrance from tetramethyl groups may slow cross-coupling kinetics compared to smaller cores (e.g., pyridine) .

- Carbazole Derivatives : The inclusion of a nitrogen atom in carbazole-based analogs (e.g., 9-butyl-2,7-bis(...)carbazole) enhances electron transport properties, favoring applications in organic light-emitting diodes (OLEDs) .

- Synthetic Efficiency : The iridium-catalyzed borylation method for 2,7-bis(...)pyrene achieves higher yields (84%) compared to analogous routes for carbazole derivatives, which often require multi-step functionalization .

Physicochemical and Functional Comparisons

Table 2: Physicochemical and Application Profiles

Key Observations :

- Solubility: The pyrene compound’s solubility in polar aprotic solvents (DCM, DMF) contrasts with carbazole derivatives, which dissolve better in non-polar solvents (toluene) due to alkyl side chains .

- Thermal Stability : The pyrene derivative’s high thermal stability (up to 250°C) suits it for high-temperature polymerization processes, unlike pyridine-based analogs, which degrade at lower temperatures .

- Sensor Performance : In conjugated polymer sensors, the pyrene compound’s fluorescence quenching efficiency exceeds carbazole derivatives due to superior π-π stacking with analytes .

Reactivity in Cross-Coupling Reactions

The boronate groups in 2,7-bis(...)pyrene participate in Suzuki-Miyaura cross-coupling reactions, enabling integration into π-extended polymers. However, its reactivity is moderated by steric effects from the tetramethyl dioxaborolane groups, requiring elevated temperatures (80–100°C) compared to less hindered analogs (e.g., phenylboronic acid esters) . In contrast, carbazole-based bis-boronates exhibit faster coupling kinetics due to reduced steric bulk, facilitating room-temperature reactions in some cases .

Research Findings and Trends

- COF Synthesis : 2,7-Bis(...)pyrene has been employed as a building block for luminescent COFs, demonstrating superior crystallinity and surface area (1,200 m²/g) compared to carbazole-based COFs (800 m²/g) .

- Biological Probes : Pyridine and pyrrolopyrazine derivatives (e.g., 3,5-Bis(...)pyridine) are prioritized in drug discovery for boron neutron capture therapy (BNCT), whereas the pyrene compound’s size limits its biomedical use .

- Environmental Stability : The pyrene derivative’s moisture sensitivity necessitates anhydrous handling, unlike more stable alkyl-substituted carbazole analogs .

Biological Activity

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene is a boron-containing organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential applications. This article explores the biological activity of this compound, focusing on its role in organic electronics, fluorescent probes for biological imaging, and its implications in drug development.

The molecular formula of this compound is C25H32B2O4. It features two boron atoms within the dioxaborolane groups attached to a pyrene core. The compound exhibits a melting point of approximately 163 °C and appears as a white to off-white crystalline powder .

1. Organic Electronics

The compound is utilized in the development of organic light-emitting diodes (OLEDs). Its incorporation enhances the efficiency and color purity of these devices. The boron moieties improve charge transport properties and stability under operational conditions .

2. Fluorescent Probes

This compound serves as a fluorescent probe in biological imaging. The compound's ability to emit fluorescence upon excitation allows researchers to visualize cellular processes with high precision. This application is particularly valuable in tracking biomolecular interactions and cellular dynamics .

3. Pharmaceutical Development

Research indicates potential applications in drug design. The compound's structural characteristics may facilitate the development of drugs with improved bioavailability and targeted delivery systems. Studies have shown that modifying the pyrene structure can enhance interaction with biological targets .

Case Study 1: Fluorescent Imaging

In a study published by MDPI, researchers utilized this compound as a fluorescent probe to visualize cellular uptake mechanisms. The results demonstrated that the compound could effectively label cellular components without significant cytotoxicity .

Case Study 2: Drug Delivery Systems

Another study explored the use of this compound in developing novel drug delivery systems. By modifying the pyrene structure with various functional groups, researchers achieved enhanced solubility and stability of drug formulations. In vitro tests indicated improved release profiles compared to traditional drug carriers .

Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| MDPI Study on Cellular Imaging | Fluorescent Probes | Demonstrated effective cellular labeling with minimal cytotoxicity |

| Drug Delivery Systems Research | Pharmaceutical Applications | Enhanced solubility and stability of drug formulations using modified pyrene structures |

| OLED Development Research | Organic Electronics | Improved efficiency and color purity in OLED applications |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene?

- Methodological Answer : The compound is synthesized via iridium-catalyzed borylation of pyrene. A typical procedure involves:

- Reacting pyrene with bis(pinacolato)diboron using [Ir(μ-OMe)(cod)]₂ (0.044 g, 0.09 mmol) and 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) in hexane at 70°C overnight .

- Purification via column chromatography (hexane:dichloromethane, 1:1 v/v) yields 84% of the disubstituted product. Confirm purity (>97% GC) and structure using (δ 8.62 ppm for aromatic protons) and .

Q. How should researchers address solubility challenges during solution preparation?

- Methodological Answer :

- Use polar aprotic solvents (e.g., DMSO, DMF, DCM) for stock solutions. For improved solubility:

- Heat to 37°C and sonicate for 10–15 minutes .

- Avoid freeze-thaw cycles; store aliquots at -80°C (6-month stability) or -20°C (1-month stability) .

Q. What purification methods ensure high purity post-synthesis?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane:DCM (1:1 v/v) to isolate the product, monitoring fractions via TLC .

- Recrystallization : Precipitate from hexane for crystalline solid recovery .

- Validate purity using GC (>97%) or HPLC (>98%) to resolve discrepancies between analytical methods .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling efficiency with this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ for aryl-aryl coupling. Adjust catalyst loading (1–5 mol%) to mitigate steric hindrance from the pyrene core .

- Reaction Conditions : Employ anhydrous THF or DMF at 80–100°C under inert atmosphere. Monitor reaction progress via to detect boronate intermediates .

- Troubleshooting Low Yields : Pre-dry solvents, degas solutions, and use excess aryl halide (1.5–2.0 eq) .

Q. How to resolve contradictions in reported photophysical properties for optoelectronic applications?

- Methodological Answer :

- Characterization : Use UV-Vis (λmax ~380 nm) and fluorescence spectroscopy (emission ~450 nm) to compare electronic transitions.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental data with HOMO-LUMO gaps .

- Environmental Factors : Control solvent polarity and oxygen levels during measurements to minimize quenching effects .

Q. What strategies validate structural integrity in covalent organic frameworks (COFs)?

- Methodological Answer :

- Analytical Techniques :

- PXRD : Confirm crystallinity and pore structure (e.g., 2D hexagonal symmetry) .

- BET Surface Area Analysis : Measure porosity (~500–800 m²/g) to assess monomer incorporation .

- Functional Testing : Evaluate charge-carrier mobility (10⁻³–10⁻² cm²/V·s) in thin-film transistors to validate electronic performance .

Conflict Resolution in Purity Assessment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.